molecular formula C20H20N2O3 B13374621 ethyl [4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetate

ethyl [4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetate

Cat. No.: B13374621
M. Wt: 336.4 g/mol
InChI Key: NRVRYEFTSPUAPE-UHFFFAOYSA-N
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Description

Ethyl [4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound features a phenoxyacetate moiety linked to a pyrazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl [4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions . The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetate is unique due to its specific structural features, combining a pyrazole ring with a phenoxyacetate moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 2-[4-methyl-2-(2-phenylpyrazol-3-yl)phenoxy]acetate

InChI

InChI=1S/C20H20N2O3/c1-3-24-20(23)14-25-19-10-9-15(2)13-17(19)18-11-12-21-22(18)16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3

InChI Key

NRVRYEFTSPUAPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C)C2=CC=NN2C3=CC=CC=C3

Origin of Product

United States

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